molecular formula C18H18F3N3O B2571898 3-(1H-pyrazol-1-yl)-8-[3-(trifluoromethyl)benzoyl]-8-azabicyclo[3.2.1]octane CAS No. 2310102-31-7

3-(1H-pyrazol-1-yl)-8-[3-(trifluoromethyl)benzoyl]-8-azabicyclo[3.2.1]octane

カタログ番号: B2571898
CAS番号: 2310102-31-7
分子量: 349.357
InChIキー: UMFZXXTUFIVLPS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(1H-pyrazol-1-yl)-8-[3-(trifluoromethyl)benzoyl]-8-azabicyclo[321]octane is a complex organic compound characterized by its unique bicyclic structure and the presence of a trifluoromethyl group

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-pyrazol-1-yl)-8-[3-(trifluoromethyl)benzoyl]-8-azabicyclo[3.2.1]octane typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the bicyclic core, introduction of the pyrazole ring, and incorporation of the trifluoromethyl group. Common reagents used in these reactions include organometallic catalysts, halogenating agents, and various solvents to facilitate the reactions under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability .

化学反応の分析

Types of Reactions

3-(1H-pyrazol-1-yl)-8-[3-(trifluoromethyl)benzoyl]-8-azabicyclo[3.2.1]octane can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .

科学的研究の応用

Inhibition of NAAA

The primary application of this compound lies in its ability to inhibit NAAA, an enzyme that regulates the levels of palmitoylethanolamide (PEA), a lipid mediator with anti-inflammatory properties. Research indicates that inhibiting NAAA can enhance the levels of PEA, thereby prolonging its anti-inflammatory effects at sites of inflammation .

Key Findings:

  • The compound exhibits low nanomolar inhibitory activity against human NAAA (IC50 = 0.042 μM), indicating its potential as a therapeutic agent for inflammatory diseases such as rheumatoid arthritis and osteoarthritis .
  • Structure-activity relationship (SAR) studies have shown that modifications to the pyrazole and azabicyclo structures can significantly enhance the compound's pharmacological profile, leading to more effective inhibitors .

Pharmacokinetic Studies

Pharmacokinetic evaluations are crucial for understanding how the compound behaves in biological systems. Studies have demonstrated favorable pharmacokinetic properties, including good absorption and distribution characteristics, which are essential for therapeutic efficacy .

Table 1: Pharmacokinetic Properties

PropertyValue
BioavailabilityHigh
Half-lifeModerate
MetabolismHepatic
ExcretionRenal

Case Study 1: Anti-inflammatory Efficacy

A study focused on the anti-inflammatory effects of this compound demonstrated its effectiveness in reducing inflammation in animal models. The results indicated that treatment with this compound led to a significant decrease in inflammatory markers compared to controls, supporting its potential use in clinical settings .

Case Study 2: Structural Modifications

Further research into structural modifications has yielded derivatives with enhanced potency and selectivity for NAAA inhibition. For example, modifications to the phenyl ring and incorporation of various side chains have resulted in compounds with improved lipophilicity and bioavailability, making them more suitable for therapeutic applications .

作用機序

The mechanism of action of 3-(1H-pyrazol-1-yl)-8-[3-(trifluoromethyl)benzoyl]-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The pyrazole ring may interact with enzymes or receptors, modulating their activity and leading to various biological effects .

類似化合物との比較

Similar Compounds

Uniqueness

The presence of the trifluoromethyl group in 3-(1H-pyrazol-1-yl)-8-[3-(trifluoromethyl)benzoyl]-8-azabicyclo[3.2.1]octane makes it unique compared to similar compounds. This group can significantly influence the compound’s reactivity, stability, and biological activity, making it a valuable target for further research and development .

生物活性

3-(1H-pyrazol-1-yl)-8-[3-(trifluoromethyl)benzoyl]-8-azabicyclo[3.2.1]octane, with CAS number 2310102-31-7, is a complex organic compound characterized by a unique bicyclic structure that incorporates pyrazole and trifluoromethyl functionalities. This compound has garnered attention in medicinal chemistry for its potential biological activities, particularly in drug discovery and development.

  • Molecular Formula: C₁₈H₁₈F₃N₃O
  • Molecular Weight: 349.3 g/mol
  • Structural Features: The compound features an azabicyclo[3.2.1]octane framework, which is significant for its biological interactions due to the presence of both the pyrazole and trifluoromethyl groups .

Biological Activity Overview

The biological activity of this compound has been explored in various contexts, particularly regarding its potential as a pharmacological agent. The unique structural properties suggest that it may interact with multiple biological targets, making it a candidate for therapeutic applications.

Research indicates that compounds with similar structural motifs often exhibit activity through:

  • Receptor Modulation: Interactions with specific receptors such as endothelin receptors have been noted, where similar azabicyclo compounds have shown selective antagonism .
  • Enzyme Inhibition: The compound's ability to inhibit specific enzymes could be linked to its structural characteristics, which may allow for effective binding and modulation of enzyme activity.

Case Studies and Research Findings

Several studies have investigated the biological effects of structurally related compounds, providing insights into the potential applications of this compound:

  • Endothelin Receptor Antagonism:
    • A related compound demonstrated high selectivity for the endothelin ET(A) receptor, exhibiting a >10,000-fold higher affinity compared to the ET(B) receptor. This suggests that similar compounds may also possess significant receptor selectivity, making them suitable candidates for treating conditions like pulmonary hypertension .
  • In Vitro and In Vivo Activity:
    • Compounds in this class have shown promising results in both in vitro assays and in vivo models, indicating their potential efficacy in modulating biological pathways relevant to disease states such as Alzheimer's disease and other neurodegenerative disorders .

Comparative Analysis with Similar Compounds

A comparative analysis of structurally similar compounds highlights the potential advantages of this compound:

Compound NameCAS NumberMolecular FormulaMolecular Weight
8-(3,5-difluorobenzoyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octaneNot listedCHFNO317.34
4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]benzoyl chloride220461-85-8CHClFNO274.63
ETP-508 (related azabicyclo compound)Not listedNot specifiedNot specified

This table illustrates how this compound compares with other compounds that share structural features but may differ in their biological activities and therapeutic potentials.

特性

IUPAC Name

(3-pyrazol-1-yl-8-azabicyclo[3.2.1]octan-8-yl)-[3-(trifluoromethyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F3N3O/c19-18(20,21)13-4-1-3-12(9-13)17(25)24-14-5-6-15(24)11-16(10-14)23-8-2-7-22-23/h1-4,7-9,14-16H,5-6,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMFZXXTUFIVLPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C(=O)C3=CC(=CC=C3)C(F)(F)F)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。